Benzo[b]thiophene-7-acetonitrile
Description
Significance of Sulfur-Containing Heterocycles in Advanced Chemical Synthesis
Sulfur-containing heterocycles are fundamental structural motifs found in a vast array of pharmaceuticals, natural products, and functional materials. openmedicinalchemistryjournal.comthieme-connect.com Their unique electronic and structural properties, imparted by the presence of the sulfur atom, render them indispensable in the design and synthesis of novel molecular entities with tailored functions. researchgate.net These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, making them a major focus in drug discovery. bookpi.orgnih.govnih.govnih.gov In the realm of materials science, sulfur-containing heterocycles are integral components in the development of organic semiconductors, polymers, and electroluminescent devices. numberanalytics.comresearchgate.netnih.gov The versatility of these heterocycles stems from their ability to engage in a wide range of chemical transformations, allowing for the construction of complex molecular architectures. thieme-connect.com
Benzothiophene (B83047) as a Privileged Scaffold in Contemporary Organic Chemistry
The benzo[b]thiophene framework is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular structures that are capable of binding to multiple biological targets with high affinity. nih.govnih.gov This characteristic has led to the incorporation of the benzothiophene core into numerous clinically used drugs, such as the selective estrogen receptor modulator raloxifene (B1678788) and the leukotriene inhibitor zileuton. wikipedia.orgwikipedia.org The planar and electron-rich nature of the benzo[b]thiophene system facilitates its interaction with various enzymes and receptors, often enhancing the pharmacokinetic properties of the parent molecule. researchgate.net Its structural rigidity and capacity for diverse functionalization make it an attractive starting point for the synthesis of complex, bioactive molecules. numberanalytics.commdpi.com Beyond pharmaceuticals, benzothiophene derivatives are crucial building blocks in the creation of organic materials with unique optical and electronic properties. numberanalytics.comontosight.ai
Structural Context of Benzo[b]thiophene-7-acetonitrile within the Benzothiophene Class
This compound is a specific derivative of the parent benzo[b]thiophene, featuring an acetonitrile (B52724) group (-CH₂CN) attached to the 7-position of the bicyclic ring system. This substitution pattern places the acetonitrile group on the benzene (B151609) portion of the scaffold. The chemical properties and reactivity of this compound are influenced by both the benzothiophene core and the nitrile functional group.
Positional Isomerism of Acetonitrile Substituents on the Benzo[b]thiophene Core
The position of the acetonitrile substituent on the benzo[b]thiophene ring significantly impacts the molecule's properties and reactivity. A notable comparison can be drawn with Benzo[b]thiophene-3-acetonitrile, an isomer where the acetonitrile group is attached to the 3-position of the thiophene (B33073) ring. nih.govsigmaaldrich.comthermofisher.com
Benzo[b]thiophene-3-acetonitrile : This isomer is a versatile intermediate in organic synthesis. ontosight.ai The acetonitrile group at the 3-position is adjacent to the sulfur atom, influencing the electronic distribution within the thiophene ring and making the methylene (B1212753) protons potentially more acidic. It serves as a precursor for the synthesis of various pharmaceuticals and functional materials. ontosight.aifishersci.sechemicalbook.com
This compound : In this isomer, the acetonitrile group is on the benzene ring. Its reactivity will be more characteristic of a substituted benzene derivative, with the benzothiophene core acting as a complex substituent influencing the aromatic system.
The different substitution patterns lead to distinct chemical behaviors and open up different synthetic pathways for creating more complex molecules.
Historical Trajectories and Modern Developments in Benzothiophene Research
Research into benzothiophene and its derivatives has a rich history, initially driven by their presence in petroleum deposits. wikipedia.org Early work focused on their isolation and basic characterization. Over the decades, the field has evolved dramatically, with the development of numerous synthetic methods to construct the benzothiophene scaffold. tandfonline.comchemicalbook.comorganic-chemistry.org These methods range from classical cyclization reactions to modern transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzothiophen-7-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NS/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRUIDMKFOHABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CC#N)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Investigations of Benzo B Thiophene 7 Acetonitrile and Analogues
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for understanding the intricate details of molecular systems. In the context of Benzo[b]thiophene-7-acetonitrile and its analogues, these computational methods provide profound insights into their electronic structure, reaction mechanisms, and spectroscopic properties. By employing various levels of theory, from semi-empirical methods to more sophisticated ab initio and density functional theory (DFT) calculations, researchers can model the behavior of these molecules with a high degree of accuracy.
The electronic structure of a molecule dictates its reactivity, stability, and physical properties. For this compound, understanding the distribution of electrons within the molecule is crucial. The fusion of the benzene (B151609) and thiophene (B33073) rings creates a delocalized π-electron system. The electron-withdrawing nature of the acetonitrile (B52724) group at the 7-position significantly influences the electron density distribution across the bicyclic core.
Computational studies often involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more reactive. For this compound, the presence of the cyano group is expected to lower the energy of the LUMO, potentially making it more susceptible to nucleophilic attack at specific sites.
Electrostatic potential maps are another valuable tool derived from electronic structure calculations. These maps visualize the charge distribution on the molecular surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen atom of the nitrile group and the sulfur atom of the thiophene ring are expected to be regions of negative electrostatic potential, while the hydrogen atoms and the carbon atom of the nitrile group would exhibit positive potential.
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, providing a detailed picture of the transition states and intermediates involved. This is particularly useful for optimizing synthetic routes to this compound and its derivatives.
One common synthetic approach to molecules of this type involves the cyclization of a substituted thiophene. Quantum chemical calculations can model the energy profiles of different proposed reaction pathways, helping to identify the most energetically favorable route. For instance, in a potential synthesis involving the introduction of the acetonitrile group, calculations can determine whether the reaction proceeds via a concerted mechanism or a stepwise pathway involving a stable intermediate.
Furthermore, these theoretical studies can shed light on the regioselectivity of certain reactions. For example, when functionalizing the benzo[b]thiophene core, calculations can predict which position is most likely to react based on the calculated activation energies for substitution at different sites. This predictive power is invaluable for designing efficient and selective syntheses.
The prediction of spectroscopic data is one of the most powerful applications of quantum chemical calculations. By simulating spectra, researchers can aid in the identification and characterization of newly synthesized compounds, including this compound.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are highly valuable. By calculating the magnetic shielding tensors for each nucleus in the molecule, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data can confirm the structure of the synthesized molecule. Discrepancies between the calculated and experimental shifts can also provide insights into conformational dynamics or solvent effects.
UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, the predicted UV-Vis spectrum would show characteristic absorptions arising from π-π* transitions within the aromatic system.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated to predict its infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode, such as stretching or bending of bonds. The predicted IR spectrum for this compound would show characteristic peaks for the C≡N stretch of the nitrile group, C-H stretches of the aromatic rings, and various vibrations of the benzo[b]thiophene core.
Mass Spectrometry: While direct prediction of mass spectra is more complex, computational methods can be used to study the fragmentation pathways of molecules upon ionization. By calculating the energies of different potential fragment ions, it is possible to rationalize the observed fragmentation patterns in an experimental mass spectrum.
A summary of predicted spectroscopic data for this compound can be found in the table below.
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Chemical shifts for aromatic and methylene (B1212753) protons |
| ¹³C NMR | Chemical shifts for all carbon atoms, including the nitrile carbon |
| UV-Vis | Wavelengths of maximum absorption (λmax) for electronic transitions |
| IR | Frequencies for key vibrational modes (e.g., C≡N stretch, C-H stretch) |
| Mass Spectrometry | Potential fragmentation pathways and m/z values of key fragments |
Molecular Modeling and Simulation Studies
Molecular modeling and simulation studies provide a dynamic perspective on the behavior of molecules, complementing the static picture often provided by quantum chemical calculations. These methods are particularly useful for exploring the conformational landscape and understanding the interactions of molecules with their environment.
Tautomerism is another important consideration. While this compound itself is unlikely to exhibit significant tautomerism, related analogues with different functional groups could exist in multiple tautomeric forms. Computational methods can be used to calculate the relative energies of potential tautomers, thereby predicting their relative populations at equilibrium.
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and materials science. By systematically modifying the structure of a lead compound and evaluating the effect of these modifications on its biological activity or material properties, researchers can develop more potent and selective compounds.
For the this compound scaffold, SAR studies would involve creating a library of analogues with different substituents at various positions on the benzo[b]thiophene ring system. Molecular modeling can play a crucial role in this process by predicting how these structural changes will affect the molecule's properties.
For example, quantitative structure-activity relationship (QSAR) models can be developed. These are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. Molecular descriptors, which are numerical values that encode different aspects of a molecule's structure (e.g., size, shape, electronic properties), are calculated for each analogue. These descriptors are then used to build a statistical model that can predict the activity of new, unsynthesized analogues. This predictive capability allows for the rational design of more effective compounds and can significantly accelerate the optimization process.
Key structural modifications for SAR studies on the this compound scaffold might include:
Varying the substituents on the benzene ring.
Replacing the nitrile group with other functional groups.
Modifying the length of the alkyl chain connecting the nitrile group to the ring.
Introducing substituents on the thiophene ring.
The insights gained from these computational SAR studies can guide synthetic chemists in deciding which analogues to prioritize for synthesis and experimental testing.
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a Benzo[b]thiophene derivative, and its biological target at the molecular level.
Studies on various Benzo[b]thiophene analogues have revealed key insights into their ligand-target interactions. For instance, in the context of anticancer research, molecular docking studies of novel Benzo[b]thiophene-based chalcones have been performed to elucidate their binding modes with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These studies help in understanding the structural basis of their inhibitory activity.
In another study, molecular docking was employed to investigate the binding affinity of newly synthesized tetrahydrobenzo[b]thiophene derivatives with the Keap1 (Kelch-like ECH-associated protein 1) protein, a potential target for antioxidant drugs. researchgate.net The results from such studies are crucial for the rational design of more potent and selective inhibitors.
Furthermore, molecular docking has been utilized to study the interactions of Benzo[b]thiophene derivatives with various protein targets to explore their potential as antiviral, anti-leukemia, and anti-inflammatory agents. researchgate.net These investigations provide a foundation for the development of new therapeutic agents based on the Benzo[b]thiophene scaffold.
Table 1: Examples of Molecular Docking Studies on Benzo[b]thiophene Analogues
| Analogue Class | Target Protein | Key Findings | Reference |
| Benzo[b]thiophene-chalcones | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Elucidation of enzyme-inhibitor interactions and binding scores. | nih.gov |
| Tetrahydrobenzo[b]thiophene derivatives | Keap1 (Kelch-like ECH-associated protein 1) | Study of binding affinity for potential antioxidant activity. | researchgate.net |
| 1-Benzothiophene-2-carboxylic acid | Various enzymes (1DLO, 1LCS, 6LU7, 1AOL, 3LN1, 3V92) | Investigation of anti-viral, anti-leukemia, and anti-inflammatory potential. | researchgate.net |
| Spiro-benzothiophene derivatives | Acetylcholinesterase (AChE) | Analysis of binding patterns and intramolecular hydrogen bonds. | |
| Benzo[b]thiophene-2-carbaldehyde derivatives | Human IgM Fc Domains (4JVW) | Identification of favorable interactions and stable protein-ligand complexes. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. These models are expressed as mathematical equations that can be used to predict the activity of new, unsynthesized compounds.
QSAR studies on Benzo[b]thiophene derivatives have been instrumental in identifying the key molecular descriptors that govern their biological activities. For example, a QSAR study on novel Benzo[b]thiophene derivatives as potential anticancer agents revealed that steric, electrostatic interactions, and electro-topological parameters are crucial for their activity. researchgate.net The developed model, which showed a high correlation coefficient (r² = 0.9412), can be used to design more potent anticancer agents. researchgate.net
In another investigation focusing on the antitumor activity of heterocyclic amides and quinolones from the Benzo[b]thiophene series, QSAR models identified molecular volume, the sum of hydrophobic surfaces, and the presence of an ionizable group as important factors for activity. nih.gov
Furthermore, QSAR models have been developed for Benzo[b]thiophene derivatives as potential antibiotics against multidrug-resistant Staphylococcus aureus. researchgate.net These models demonstrated strong predictive power and helped in identifying key molecular features that correlate with antibacterial activity. researchgate.net
Table 2: Key Parameters from QSAR Studies of Benzo[b]thiophene Analogues
| Study Focus | Key Descriptors | Model Statistics | Reference |
| Anticancer Activity | Steric and electrostatic interactions, electro-topological parameters (T_2_N_1, PolarSurfaceArea, etc.) | r² = 0.9412 | researchgate.net |
| Antitumor Activity | Molecular volume, sum of hydrophobic surfaces, presence of an ionizable group | - | nih.gov |
| Antibacterial Activity | PEOE_VSA_FPOL, Q_VSA_FHYD | R² = 0.69–0.793 | researchgate.net |
Advanced Applications of Benzo B Thiophene 7 Acetonitrile and Its Derivatives in Research
Building Blocks in Complex Organic Syntheses
The inherent reactivity and structural features of the benzo[b]thiophene core make it a valuable starting material for the synthesis of more complex chemical entities. wikipedia.org Its derivatives serve as crucial intermediates in the construction of a wide array of organic compounds, including fused heterocyclic systems and molecules developed in multi-step synthetic strategies.
Precursors for Fused Heterocyclic Systems
Benzo[b]thiophene derivatives are instrumental in the synthesis of fused heterocyclic systems, which are polycyclic compounds containing at least one heterocyclic ring. These structures are of significant interest due to their presence in many biologically active molecules and functional materials. open.ac.ukrsc.org Domino reactions, where multiple bond-forming reactions occur in a single step, represent a powerful strategy for constructing these complex architectures from benzo[b]thiophene precursors. open.ac.uk For instance, the reaction of substituted benzo[b]thiophenes with various reagents can lead to the formation of benzothieno[3,2-b]furan-fused heterocycles and other polycyclic systems. ccspublishing.org.cn
One notable application is the synthesis of bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene (B83047) (BTBT) and its derivatives. acs.orgnih.gov These materials are synthesized through various methods, including the reaction of 2-bromobenzyl)triphenylphosphonium bromide with thiocarboxylic acids. rsc.org The resulting BTBT core can be further functionalized to create a range of complex fused systems with applications in organic electronics. acs.orgnih.gov
Intermediates in Multi-Step Synthesis Schemes
Benzo[b]thiophene-7-acetonitrile and its related compounds are valuable intermediates in multi-step synthesis. The nitrile group in this compound, for example, can be readily converted into other functional groups, such as carboxylic acids or amines, providing a handle for further molecular elaboration. ontosight.ai This versatility allows for the systematic construction of complex target molecules.
For example, Benzo[b]thiophene-3-acetonitrile is utilized in the production of 2-(5-Bromo-benzo[b]thiophen-3-yl)-ethylamine hydrochloride, highlighting its role as a key intermediate in the synthesis of more complex pharmaceutical-related compounds. fishersci.se The synthesis of various substituted benzo[b]thiophenes often begins with simpler precursors, which are then elaborated through a series of reactions to achieve the desired final product. organic-chemistry.orgnih.gov This step-wise approach is fundamental in organic synthesis, enabling the precise construction of molecules with specific functionalities and three-dimensional arrangements.
Applications in Materials Science Research
The unique electronic and photophysical properties of the benzo[b]thiophene scaffold have led to its extensive investigation in materials science. ontosight.ai Derivatives of this compound are being explored for their potential in a variety of advanced applications, including organic electronics, photoresponsive systems, and self-organizing materials.
Organic Semiconductors and Electronic Materials
Benzo[b]thiophene derivatives, particularly those based on the bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene (BTBT) core, have emerged as high-performance organic semiconductors. acs.orgnih.gov These materials are key components in organic field-effect transistors (OFETs), which are essential for the development of flexible and printable electronics. acs.orgnih.gov The rigid, planar structure of the BTBT core facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport. acs.orgnih.gov
Researchers have synthesized a variety of BTBT derivatives with tailored properties. For example, a small molecule organic semiconductor incorporating a benzothiophene donor and a methylene-malononitrile acceptor demonstrated a high power conversion efficiency of 4.01% in solution-processed organic solar cells. rsc.org Another study reported on solution-processable benzo[b]thieno[2,3-d]thiophene (BTT) derivatives for use in organic thin-film transistors. researchgate.net The performance of these materials is highly dependent on their molecular structure and solid-state packing, which can be tuned through chemical modification. rsc.org
| Derivative | Application | Key Finding | Citation |
|---|---|---|---|
| bisDMFABT-Th-MMN | Organic Solar Cell | Power conversion efficiency of 4.01% with a high open-circuit voltage of 0.95 V. | rsc.org |
| 2,7-diphenyl BTBT (DPh-BTBT) | Vapor-deposited OFETs | Mobilities of up to 2.0 cm² V⁻¹ s⁻¹. | acs.orgnih.gov |
| dialkyl-BTBTs (Cn-BTBTs) | Solution-processed OFETs | Mobilities higher than 1.0 cm² V⁻¹ s⁻¹. | acs.orgnih.gov |
| Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) and derivatives | OFETs | Mobilities greater than 3.0 cm² V⁻¹ s⁻¹ and good stability. | acs.orgnih.gov |
Photochromic and Photoresponsive Systems
Photochromic materials can reversibly change their optical properties upon exposure to light, making them attractive for applications such as optical data storage and molecular switches. beilstein-journals.org Diarylethenes based on the benzo[b]thiophene-1,1-dioxide core have been shown to exhibit notable photochromism in both solution and the solid state. researchgate.net The photochromic properties, such as the wavelength of maximum absorption and the quantum yield of the cyclization reaction, can be tuned by introducing different substituents to the benzo[b]thiophene scaffold. researchgate.netnih.gov
In one study, five diarylethene derivatives incorporating a central benzo[b]thiophene unit were synthesized. nih.gov The substitution pattern on the molecule was found to have a significant impact on the photochromic behavior. nih.gov Another research effort focused on N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2H)-ones, which exhibited negative photochromism due to Z-E photoisomerization followed by a rapid N→O acyl group migration. beilstein-journals.org
| Derivative Class | Photochromic Behavior | Key Feature | Citation |
|---|---|---|---|
| Diarylethenes with a central benzothiophene unit | High photosensitivity and photochromic properties. | Protection of the 4-position of the thiazole (B1198619) group with a methyl group is crucial. | nih.gov |
| Benzo[b]thiophene-1,1-dioxide based diarylethenes | Tunable photochromism in solution and solid state. | Substituent effects on absorption and cyclization quantum yield. | researchgate.net |
| N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones | Negative photochromism. | Z–E photoisomerization followed by N→O acyl migration. | beilstein-journals.org |
Self-Organizing Materials and Liquid Crystals
The rigid and anisotropic nature of the benzo[b]thiophene core makes it an excellent building block for the design of self-organizing materials, including liquid crystals. bohrium.com Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. bohrium.comtandfonline.com Benzo[b]thiophene-containing molecules can self-assemble into ordered structures, leading to materials with unique optical and electronic properties. bohrium.com
A series of fluorescent liquid crystalline compounds containing both 1,3,4-oxadiazole (B1194373) and benzo[b]thiophene units have been prepared. bohrium.com These compounds exhibited thermotropic liquid crystalline properties with nematic and/or smectic A phases and showed good thermal stability. bohrium.com The mesomorphic (liquid crystalline) behavior was found to be influenced by the length of the terminal alkoxy chains. bohrium.com Other research has explored the synthesis of novel liquid crystal compounds derived from benzo[b]thiophene cores for potential applications in microwave technology. bohrium.com The introduction of a longer alkoxy chain or positioning the benzothiophene unit in the center of the molecule can lead to the formation of smectic C and/or smectic A phases. tandfonline.com
Role as a Core Scaffold in Medicinal Chemistry Research
The versatility of the benzo[b]thiophene ring system allows for the creation of diverse molecular libraries with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govijpsjournal.com
Design of Kinase Inhibitors
Derivatives of benzo[b]thiophene have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer.
DYRK1A and DYRK1B Inhibition: A series of benzothiophene derivatives have been identified as narrow-spectrum dual inhibitors of DYRK1A and DYRK1B, kinases linked to chronic human diseases. nih.gov Optimization of these compounds led to the discovery of a potent and cell-permeable inhibitor, 3n , which displays a narrower off-target profile compared to existing inhibitors. nih.gov
Multi-Kinase Inhibition: Researchers have synthesized and evaluated 5-hydroxybenzothiophene derivatives as multi-target kinase inhibitors. nih.gov One compound, 16b , has emerged as a promising lead for developing new anticancer agents that target multiple kinases. nih.gov
Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition: Benzo[b]thiophene derivatives have been developed for the inhibition of FGFR kinases, which are implicated in neo- and hyperplasia therapies, including cancer treatment. wipo.int
Cholinesterase Inhibition Research
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a key strategy in the symptomatic treatment of Alzheimer's disease. researchgate.net
Benzothiophene-Chalcone Hybrids: A series of benzothiophene-chalcone hybrids were synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov Generally, the hybrid compounds from series 5 demonstrated superior inhibitory activity for both enzymes. nih.govbohrium.com
Specific Inhibitors: Within this series, compound 5f was identified as the most effective AChE inhibitor, while compound 5h was the best BChE inhibitor, with an IC50 value similar to the reference drug galantamine. nih.govbohrium.com Importantly, at their IC50 concentrations, these benzothiophene derivatives showed no cytotoxic effects on SH-SY5Y cells. mdpi.combohrium.com
Estrogen Receptor Modulator Research
Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogenic or antiestrogenic effects and are used in the treatment of various conditions, including osteoporosis and breast cancer. nih.gov The benzo[b]thiophene scaffold is a key structural feature in some SERMs, such as raloxifene (B1678788). malayajournal.org
Neuroprotection: A structural subset of benzo[b]thiophene-based SERMs, including raloxifene and DMA, have demonstrated neuroprotective effects against oxygen-glucose deprivation-induced cell death in primary neuronal cultures. nih.gov This neuroprotection is mediated through a novel GPR30-dependent mechanism. nih.gov
Modulated Activity: Researchers have developed a family of benzothiophene SERMs with a range of estrogen receptor alpha/beta selectivity (from 1.2- to 67-fold) and varied redox activity. nih.gov This allows for the fine-tuning of their biological effects. nih.gov
Other Enzyme Inhibition Studies (e.g., α-amylase, STAT3)
The structural versatility of benzo[b]thiophene has enabled its exploration as an inhibitor of other key enzymes.
α-Amylase Inhibition: Inhibition of α-amylase is a therapeutic approach for managing diabetes. nih.gov Benzo[b]thiophene-based small molecules have been synthesized and shown to be effective α-amylase inhibitors, with IC50 values for some compounds ranging from 0.51 ± 0.02 to 7.99 ± 0.28 μM, comparable to the standard drug acarbose (B1664774) (0.68 ± 0.02 μM). researchgate.net
STAT3 Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a key protein involved in cancer cell proliferation, survival, and migration. nih.gov Several series of benzo[b]thiophene 1,1-dioxide derivatives have been designed as potent STAT3 inhibitors. nih.govnih.gov Compound 15 was found to inhibit both overexpressed and IL-6 induced STAT3 phosphorylation and suppress the expression of the downstream gene Bcl-2. nih.gov Another compound, 8b , also effectively blocked STAT3 phosphorylation, induced apoptosis, and blocked the cell cycle in cancer cells. nih.govresearchgate.net
Exploration in Antiproliferative and Anticancer Mechanism Studies
The benzo[b]thiophene scaffold is a common feature in many compounds with antiproliferative and anticancer properties. ontosight.aiijpsjournal.com
Tubulin Interaction: A library of benzothiophene acrylonitrile (B1666552) analogs, structurally similar to combretastatin (B1194345) A-4, was synthesized and showed significant growth inhibition in a panel of 60 human cancer cell lines, with GI50 values often in the 10–100 nM range. nih.govrsc.orguky.edu The cytotoxic activity of these compounds is believed to stem from their interaction with tubulin, disrupting microtubule structure and function, which leads to mitotic arrest. nih.gov
RhoA/ROCK Pathway Inhibition: Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as anticancer agents that target the RhoA/ROCK pathway, which is involved in tumor growth and metastasis. nih.gov Compound b19 from this series significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells. nih.gov
Multi-faceted Anticancer Mechanisms: The anticancer mechanisms of thiophene (B33073) derivatives are diverse and include topoisomerase inhibition, tyrosine kinase inhibition, and apoptosis induction through the activation of reactive oxygen species. researchgate.net
Table 1: Antiproliferative Activity of Benzo[b]thiophene Analogs
| Compound | Target Cancer Cell Lines | GI50 Range (nM) | Reference |
|---|---|---|---|
| Analog 5 | Leukemia, Colon, CNS, Prostate | 10.0 - 66.5 | nih.gov |
| Analog 6 | Leukemia, CNS, Prostate | 21.2 - 50.0 | nih.gov |
| Analog 13 | Various | 10 - 100 | rsc.orguky.edu |
| Imide 5 | MCF7, HePG2 | - | rsc.org |
| Schiff base 11 | MCF7, HePG2 | - | rsc.org |
| Phthalimido 12 | MCF7, HePG2 | - | rsc.org |
GI50: Concentration of drug resulting in a 50% reduction in net cell growth.
Research on Antimicrobial and Antifungal Activity Mechanisms
Benzo[b]thiophene derivatives have demonstrated a broad range of antimicrobial and antifungal activities. ijpsjournal.commdpi.com
Activity against Multidrug-Resistant Bacteria: Benzo[b]thiophene acylhydrazones have been synthesized and screened for their activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant strains. mdpi.comnih.gov One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) , showed a minimal inhibitory concentration (MIC) of 4 µg/mL against three S. aureus strains. nih.gov
Mechanism of Action: The antimicrobial properties of benzo[b]thiophenes are often enhanced by the presence of specific functional groups like amine, amide, methyl, ether, and nitrile. nih.gov Halogen substitution, particularly chlorine at the third position, has also been shown to improve antimicrobial activity. nih.gov While the exact targets are not always fully elucidated, some C2-arylated benzo[b]thiophene derivatives have been shown to inhibit the NorA efflux pump, a mechanism of fluoroquinolone resistance in bacteria. nih.gov
Antifungal Applications: The benzo[b]thiophene scaffold is present in commercially available antifungal agents like sertaconazole. malayajournal.org
Investigations into Antidepressant and Neurological Activity Mechanisms
The benzo[b]thiophene nucleus is a key component in many compounds with significant biological activities, making it an attractive structure for medicinal chemists. acs.org Derivatives of this scaffold have been extensively investigated for their potential effects on the central nervous system, particularly as antidepressant and neuroprotective agents.
Research into novel benzo[b]thiophene derivatives has identified several compounds with potential antidepressant effects. rsc.orgtandfonline.com A dual-strategy synthesis approach has yielded derivatives with significant affinity for the serotonin (B10506) transporter (SERT) and the 5-HT₇ receptor, both of which are key targets in antidepressant drug development. rsc.orgtandfonline.com In vivo studies using the forced swimming test (FST), a common model for evaluating antidepressant activity, showed that certain derivatives significantly reduced immobility time after both acute and chronic administration, suggesting a rapid onset of action compared to traditional antidepressants like fluoxetine. rsc.orgtandfonline.com For instance, compound 9c (an arylamine derivative) was effective even after a single dose. tandfonline.com
The mechanism of action for these compounds appears to be linked to their interaction with serotonin receptors. tandfonline.com However, the affinity for the 5-HT₁ₐ receptor does not seem to be the primary driver of their antidepressant-like activity, as compounds with high affinity for this receptor did not show the most significant effects in the FST. tandfonline.com This suggests that the antidepressant potential of these benzo[b]thiophene derivatives is likely mediated through other pathways, possibly involving the 5-HT₇ receptor and SERT. tandfonline.com
Furthermore, benzo[b]thiophene derivatives are being explored for other neurological applications. Studies have shown their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease and as protectors against neuroinflammation caused by cranial irradiation. researchgate.netnih.gov For example, certain benzo[b]thiophene-chalcone hybrids have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Other derivatives have shown antioxidant and anti-inflammatory effects in rat brains following radiation exposure, highlighting their neuroprotective capabilities. researchgate.netthieme-connect.com The ability of some of these compounds to cross the blood-brain barrier is a critical factor in their potential as treatments for neurological disorders. acs.org
| Compound Series/Derivative | Target/Test Model | Key Research Finding | Reference |
|---|---|---|---|
| Arylsulfonamide & Arylamine Derivatives (e.g., 8j, 9c, 9e) | 5-HT₇ Receptor, Serotonin Transporter (SERT), Forced Swimming Test (FST) | Showed significant antidepressant activity. Compound 9c was effective after acute treatment, suggesting a rapid onset of action. | rsc.orgtandfonline.com |
| Benzo[b]thiophene-chalcone Hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Acted as inhibitors of both enzymes, with some compounds showing activity comparable to the standard drug galantamine. | nih.gov |
| Pyrimidinone, Pyrazolidinone, and Triazole Derivatives | Antioxidant and Anti-inflammatory assays, Cranial Irradiation in rats | Offered good antioxidant and anti-inflammatory effects, protecting against radiation-induced neuroinflammation. | researchgate.netthieme-connect.com |
| 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) | STAT3 Inhibition, Glioblastoma cell lines | Showed ability to cross the blood-brain barrier and exhibited cytotoxicity against glioblastoma cells. | acs.org |
Photochemical and Electrochemical Research
The unique electronic properties of the benzo[b]thiophene ring system, stemming from the fusion of a benzene (B151609) ring with a sulfur-containing thiophene ring, make it a subject of interest in photochemical and electrochemical research. rsc.orgresearchgate.net These studies explore how the molecule interacts with light and electrical currents, leading to potential applications in materials science, such as in the development of molecular switches and novel synthesis methods. nih.govrsc.org
Photoisomerization and Photoreactivity Studies
The photoreactivity of benzo[b]thiophene derivatives involves various transformations induced by light, including isomerization, cyclization, and photochromism. Photochromism is a reversible transformation between two forms of a molecule, each having a different absorption spectrum, initiated by electromagnetic radiation. nih.gov
One significant area of research is the photoisomerization of N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones. nih.gov When irradiated with light (e.g., 436 nm), these compounds undergo a Z-E isomerization of the carbon-carbon double bond. This is followed by a rapid N→O acyl group migration, resulting in the formation of O-acylated isomers that are non-emissive. nih.gov This process represents a form of negative photochromism, where the initial fluorescence of the compound is quenched upon irradiation. The reverse reaction can be triggered thermally and is catalyzed by acids, making these compounds potential dual-mode optical and fluorescent switches. nih.gov
Another area of study involves diarylethenes based on a benzo[b]thiophene-1,1-dioxide bridge. researchgate.net These compounds exhibit photochromic behavior in solution, thin films, and even in a crystalline state. The substituents on the thiophene rings, such as phenyl or formyl groups, can modulate the photochromic properties, including the absorption wavelength and the quantum yield of the cyclization reaction. researchgate.net
Furthermore, photochemical methods have been employed for the synthesis of complex fused benzo[b]thiophene structures. For instance, iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes provides an efficient route to create fused aromatic systems containing the benzo[b]thiophene core. thieme-connect.com This method has been shown to be more effective than other techniques like oxidative coupling for preparing these types of compounds. thieme-connect.com
| Derivative Type | Photochemical Process | Key Research Finding | Reference |
|---|---|---|---|
| N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones | Z-E Photoisomerization and N→O Acyl Migration | Exhibit negative photochromism and act as fluorescent "on-off" switches. | nih.gov |
| Benzo[b]thiophene-1,1-dioxide based Diarylethenes | Photochromic Cyclization | Show reversible color changes in solution and solid state, with properties tunable by substituents. | researchgate.net |
| 4,5-Diaryl-substituted Thiophenes | Iodine-promoted Photocyclization | An efficient method for synthesizing fused benzo[b]thiophene derivatives. | thieme-connect.com |
Electrochemical Synthesis and Transformations
Electrochemical methods offer a green and efficient alternative for synthesizing and modifying benzo[b]thiophene derivatives, often avoiding the need for harsh reagents or metal catalysts. rsc.orgrsc.org These techniques use electrical current to drive chemical reactions, allowing for precise control over redox transformations. rsc.org
One notable application is the electrochemical synthesis of benzo[b]thiophene-1,1-dioxides. rsc.orgrsc.org This has been achieved through the reaction of sulfonhydrazides with internal alkynes in an undivided electrolytic cell. rsc.orgrsc.org The reaction proceeds via a selective ipso-addition and subsequent S-migration through a strained spirocyclic intermediate. This method is advantageous as it operates at room temperature and tolerates a variety of functional groups. rsc.orgrsc.org
Another approach involves the nickel-catalyzed intramolecular reductive cyclization of ortho-haloaryl allyl thioethers. tandfonline.com This electrochemical method, using a sacrificial metal anode, effectively produces dihydro-benzo[b]thiophene derivatives in moderate to good yields. tandfonline.com
Electrophilic cyclization of alkynyl thioanisoles is another attractive route to the benzo[b]thiophene core. nih.gov While traditional methods use various electrophiles, electrochemical approaches have also been explored. For example, an electrochemical sulfonylation/cyclization using sodium sulfinates has been reported for the synthesis of benzo[b]thiophenes. nih.gov These synthetic strategies highlight the versatility of electrochemistry in constructing the benzo[b]thiophene scaffold, providing pathways to a wide range of derivatives. tandfonline.comrsc.orgnih.gov
| Starting Materials | Electrochemical Method | Product | Reference |
|---|---|---|---|
| Sulfonhydrazides and Internal Alkynes | Constant current electrolysis in an undivided cell | Benzo[b]thiophene-1,1-dioxides | rsc.orgrsc.org |
| ortho-Haloaryl Allyl Thioethers | Nickel-catalyzed intramolecular reductive cyclization | Dihydro-benzo[b]thiophene derivatives | tandfonline.com |
| Alkynyl Thioanisoles and Sodium Sulfinates | Electrochemical sulfonylation/cyclization | Benzo[b]thiophene derivatives | nih.gov |
Spectroscopic Characterization Techniques for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
¹H NMR spectroscopy for Benzo[b]thiophene-7-acetonitrile would be expected to show distinct signals for each of the aromatic protons on the benzo[b]thiophene core and the methylene (B1212753) protons of the acetonitrile (B52724) group. The chemical shifts (δ) of these protons are influenced by their electronic environment, and the coupling constants (J) between adjacent protons reveal their connectivity. For instance, the protons on the benzene (B151609) ring would exhibit characteristic splitting patterns (e.g., doublets, triplets, or multiplets) depending on their substitution pattern. The methylene protons of the acetonitrile group would likely appear as a singlet, as they lack adjacent protons to couple with.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the aromatic rings would be in the typical downfield region for sp²-hybridized carbons, while the methylene carbon and the nitrile carbon would have characteristic chemical shifts in the aliphatic and cyano regions, respectively.
2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the assignments made from 1D NMR spectra. A COSY spectrum would show correlations between coupled protons, helping to trace the proton connectivity within the aromatic system. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data.
While specific, experimentally obtained NMR data for this compound is not widely available in the cited literature, the expected patterns can be inferred from the known spectra of similar benzo[b]thiophene derivatives.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A sharp, medium-intensity band around 2250 cm⁻¹ would be indicative of the C≡N stretch of the nitrile group. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The presence of the thiophene (B33073) ring might also give rise to specific C-S stretching vibrations, although these can be weak and difficult to assign definitively.
Mass Spectrometry (MS, HRMS, LC-MS, MALDI-TOF)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS) of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum would provide further structural information. For example, the loss of the cyanomethyl radical (•CH₂CN) or other characteristic fragments could be observed.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental formula with a high degree of confidence.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be useful for analyzing the purity of a sample of this compound and for identifying it within a complex mixture.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for analyzing non-volatile and fragile molecules. While less common for small molecules like this compound, it could be employed if other ionization methods prove to be unsuitable.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π-π* transitions of the conjugated benzo[b]thiophene system. The position and intensity of these absorption maxima (λmax) are characteristic of the chromophore and can be influenced by the presence of substituents. The acetonitrile group, while not a strong chromophore itself, can have a modest effect on the electronic structure of the benzo[b]thiophene core.
Elemental Analysis
Elemental analysis is a technique used to determine the elemental composition of a compound. For a pure sample of this compound (C₁₀H₇NS), elemental analysis would be expected to yield percentage values for carbon, hydrogen, nitrogen, and sulfur that are in close agreement with the calculated theoretical values. This analysis serves as a fundamental check of the compound's purity and elemental formula.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Benzo[b]thiophene-7-acetonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Benzo[b]thiophene derivatives are typically synthesized via coupling reactions or acetylation. For acetonitrile derivatives, nitrile group introduction can be achieved through nucleophilic substitution or cyanation reactions. Key variables include solvent polarity (e.g., dichloromethane vs. acetonitrile), acid additives (e.g., trifluoroacetic acid), and catalysts like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), which facilitates oxidative dehydrogenation. Optimize temperature (80–100°C) and stoichiometry (e.g., DDQ:substrate ratio of 1:1.2) to maximize yields. Monitor progress via TLC or HPLC .
Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the thiophene ring (δ 7.0–8.0 ppm for aromatic protons) and acetonitrile group (δ ~2.5–3.5 ppm for CH₂CN protons; nitrile carbon at ~115–120 ppm).
- IR : Detect the nitrile stretching vibration at ~2240–2260 cm⁻¹.
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns. Cross-reference with computational simulations (e.g., DFT) for accuracy .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in oxidative coupling reactions?
- Methodological Answer : DDQ-mediated reactions involve charge-transfer complexes and radical cation intermediates. For this compound, the electron-withdrawing nitrile group lowers the substrate’s oxidation potential, favoring single-electron transfer (SET) to DDQ. Monitor intermediates via EPR spectroscopy or UV-Vis analysis to detect radical species. Computational studies (e.g., HOMO-LUMO energy gaps) predict coupling regioselectivity, with 3,3’-positions favored due to orbital symmetry .
Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?
- Methodological Answer : Discrepancies often arise from oxygen sensitivity, solvent purity, or incomplete DDQ activation. Perform kinetic studies under inert atmospheres (argon/nitrogen) and use degassed solvents. Characterize byproducts via LC-MS to identify side reactions (e.g., overoxidation). Adjust stoichiometry dynamically using flow chemistry for better control .
Q. What computational tools predict the stability and reactivity of this compound in complex matrices?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attacks. Molecular dynamics simulations model interactions in solvents or biological systems. Pair with QSAR (Quantitative Structure-Activity Relationship) models to assess bioactivity or degradation pathways .
Q. How do solvent polarity and pH affect the photostability of this compound?
- Methodological Answer : Conduct accelerated stability studies under UV/Vis light (e.g., 254–365 nm) in varying solvents (polar aprotic vs. protic). Use HPLC to quantify degradation products (e.g., oxidation to carboxylic acids). Buffered solutions (pH 3–10) reveal pH-dependent hydrolysis rates. Compare with benzophenone derivatives, where electron-withdrawing groups enhance stability .
Q. What in vitro assays are suitable for evaluating the mutagenic potential of this compound?
- Methodological Answer : Use the Ames test (Salmonella typhimurium strains TA98/TA100) to assess frameshift/base-pair mutations. Combine with comet assays (DNA strand breaks) in mammalian cells. Compare results to structurally similar PAHs (e.g., benzo[a]pyrene) but account for nitrile-specific metabolic pathways (e.g., cytochrome P450-mediated activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
